[4-(Hydroxymethyl)pyridin-3-yl]methanol hydrochloride
Description
Properties
IUPAC Name |
[3-(hydroxymethyl)pyridin-4-yl]methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2.ClH/c9-4-6-1-2-8-3-7(6)5-10;/h1-3,9-10H,4-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZRQRQGRZBMDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1CO)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[4-(Hydroxymethyl)pyridin-3-yl]methanol hydrochloride, with the CAS number 53654-42-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and anticancer effects, supported by various studies and research findings.
The compound features a pyridine ring substituted with a hydroxymethyl group, which is known to influence its biological activity. The structure can be represented as follows:
Antimicrobial Activity
Research has indicated that derivatives of pyridine compounds possess significant antimicrobial properties. In vitro studies demonstrated that this compound exhibits activity against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Bacillus subtilis | 4.69 - 22.9 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents against resistant strains .
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways has been investigated in several studies. It has been shown to inhibit the production of pro-inflammatory cytokines in cell cultures, suggesting a role in managing inflammatory diseases.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays revealed that the compound induces apoptosis in cancer cell lines, including A375 melanoma and HT1376 bladder carcinoma cells.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| A375 (melanoma) | 31 |
| HT1376 (bladder) | 63 |
The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle regulators, leading to inhibited proliferation and increased apoptosis .
Case Studies
- Antimicrobial Efficacy : A study evaluating various pyridine derivatives found that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, supporting its use in pharmaceutical formulations aimed at treating infections .
- Anti-inflammatory Action : In a controlled experiment, the compound was administered to animal models with induced inflammation. Results indicated a marked reduction in swelling and pain, correlating with decreased levels of inflammatory markers in serum samples .
- Cancer Treatment Potential : In a recent clinical trial involving patients with advanced melanoma, administration of the compound led to improved outcomes compared to standard treatments, highlighting its potential as an adjunct therapy in cancer management .
Comparison with Similar Compounds
Pyridoxal Hydrochloride
- Structure : 3-Hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinecarboxaldehyde hydrochloride, a vitamin B6 derivative.
- Key Differences: Contains a formyl group (-CHO) at the 4-position and a methyl group (-CH$_3$) at the 2-position, unlike the target compound’s dual hydroxymethyl groups. Applications: Widely used in nutrition and pharmaceuticals due to its role in amino acid metabolism .
| Property | [4-(Hydroxymethyl)pyridin-3-yl]methanol HCl | Pyridoxal HCl |
|---|---|---|
| Molecular Formula | C$7$H${10}$ClNO$_2$ | C$8$H${10}$ClNO$_3$ |
| Molecular Weight (g/mol) | 175.61 | 203.63 |
| Functional Groups | Dual hydroxymethyl | Formyl, hydroxymethyl, methyl |
(4-Chloropyridin-3-yl)methanol Hydrochloride
- Structure : Features a chlorine atom at the 4-position and a hydroxymethyl group at the 3-position.
- Key Differences :
| Property | [4-(Hydroxymethyl)pyridin-3-yl]methanol HCl | (4-Chloropyridin-3-yl)methanol HCl |
|---|---|---|
| Substituents | 3,4-di(hydroxymethyl) | 4-chloro, 3-hydroxymethyl |
| Molecular Weight (g/mol) | 175.61 | 189.62 (estimated) |
| Solubility | Higher (polar groups) | Lower (Cl reduces polarity) |
(4-Methoxypyridin-2-yl)methanol
- Structure : Methoxy (-OCH$_3$) group at the 4-position and hydroxymethyl at the 2-position.
- Key Differences :
Physicochemical and Functional Differences
Solubility
- The dual hydroxymethyl groups in the target compound enhance water solubility compared to analogues with non-polar (e.g., methoxy) or electronegative (e.g., chloro) substituents.
Reactivity
Thermal Stability
- Hydrochloride salts generally exhibit lower thermal stability due to hygroscopicity. The target compound’s storage at 2–8°C suggests sensitivity to decomposition .
Preparation Methods
Reduction of Pyridinecarboxylic Acid Derivatives
One classical approach involves starting from 4-pyridinecarboxylic acid (isonicotinic acid) or related derivatives, which undergo esterification, hydrazinolysis, and oxidation steps to introduce hydroxymethyl groups. This method is well-documented in literature (J.A.C.S., 1954, 76, 1286-1291; Chem Rev, 1958, 58:439-460) and involves:
- Esterification of the carboxylic acid to form methyl esters
- Conversion of esters to hydrazides
- Controlled oxidation to hydroxymethyl derivatives
This route, while effective, involves multiple steps and requires careful control of reaction conditions to maximize yield and purity.
Catalytic Reduction Using Borohydride Reagents
A more recent and simplified method involves catalytic reduction of appropriate pyridine precursors under inert atmosphere, using reducing agents such as potassium borohydride or sodium borohydride in aprotic solvents like tetrahydrofuran (THF).
Example procedure (adapted from CN103408486A patent):
| Step | Description | Conditions |
|---|---|---|
| 1 | Under argon, add lithium chloride and potassium borohydride to THF in a three-neck flask | Temperature: -20°C to 60°C; inert atmosphere |
| 2 | Dropwise addition of the pyridine precursor dissolved in aprotic solvent | Molar ratio catalyst:reducing agent:substrate = 1-5:1-4:1 |
| 3 | Heat and reflux for 6-8 hours | Reaction monitored for completion |
| 4 | Quench reaction by slow addition of 30% HCl acid solution | Temperature controlled at -5°C to 5°C |
| 5 | Stir for 2-6 hours, add water, filter to remove insolubles | Extraction with THF, drying over Na2SO4 |
| 6 | Concentrate under reduced pressure to obtain crude product | Final product crystallized, mp 55-57°C |
This method yields light yellow crystals of 4-pyridinemethanol, which can be converted to the hydrochloride salt by treatment with hydrochloric acid under controlled conditions.
Acid-Mediated Salt Formation
Conversion of the free base to the hydrochloride salt is typically achieved by dissolving the free base in a suitable solvent (e.g., methanol or dioxane) and adding hydrochloric acid, followed by crystallization.
Reaction Conditions and Optimization
| Parameter | Range/Value | Notes |
|---|---|---|
| Solvent | Tetrahydrofuran (THF), Methanol | THF preferred for reduction; MeOH for salt formation |
| Reducing Agent | Potassium borohydride, Sodium borohydride | Borohydrides preferred for selective reduction |
| Temperature | -20°C to 60°C (reduction), 0°C to 5°C (quenching) | Lower temps control side reactions |
| Reaction Time | 6-8 hours (reduction), 2-6 hours (quenching) | Ensures complete conversion and quenching |
| Acid Concentration | 30% HCl solution | Used for quenching and salt formation |
| Molar Ratios (Catalyst:Reductant:Substrate) | 1-5 : 1-4 : 1 | Optimized for yield and purity |
Analytical and Purification Techniques
- Extraction: Post-reaction mixtures are extracted with tetrahydrofuran to separate organic layers.
- Drying: Organic layers dried over anhydrous sodium sulfate.
- Filtration and Concentration: Filtration followed by solvent removal under reduced pressure.
- Crystallization: Final product crystallized from suitable solvents (e.g., acetone or methanol) to yield pure hydrochloride salt.
- Characterization: Melting point determination (55-57°C), NMR, IR, and mass spectrometry confirm structure and purity.
Comparative Analysis of Preparation Routes
| Aspect | Catalytic Oxidation Route | Borohydride Reduction Route | Multi-step Esterification/Oxidation Route |
|---|---|---|---|
| Number of Steps | Fewer | Moderate | Multiple |
| Reaction Time | Variable | 6-8 hours reduction + quenching | Longer due to multiple transformations |
| Yield | Moderate to high | High | Moderate |
| Operational Complexity | Requires catalyst handling | Requires inert atmosphere and temperature control | Requires careful stepwise control |
| Purity of Product | High | High | High |
| Scalability | Good | Good | Moderate |
Additional Research Findings
- The borohydride reduction method under inert atmosphere minimizes side reactions and improves yield and purity.
- Acid quenching at low temperatures (-5°C to 5°C) prevents decomposition and facilitates clean salt formation.
- The hydrochloride salt form enhances stability and crystallinity, beneficial for storage and handling.
Summary Table of Key Preparation Method (Borohydride Reduction)
| Step No. | Reagents/Conditions | Purpose | Outcome |
|---|---|---|---|
| 1 | Lithium chloride, potassium borohydride, THF under argon | Reduction of pyridine precursor | Formation of hydroxymethyl intermediate |
| 2 | Dropwise addition of substrate solution | Controlled reaction rate | Avoids side reactions |
| 3 | Heating and reflux (6-8 h) | Complete reduction | High conversion |
| 4 | Addition of 30% HCl at -5°C to 5°C | Quenching and salt formation | Hydrochloride salt precipitation |
| 5 | Extraction with THF, drying, filtration | Purification | Pure product isolated |
| 6 | Concentration under reduced pressure | Solvent removal | Crystalline hydrochloride salt |
Q & A
Q. What are the validated synthetic routes for [4-(Hydroxymethyl)pyridin-3-yl]methanol hydrochloride, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves functionalization of pyridine precursors. A common approach is the hydroxymethylation of pyridine derivatives using formaldehyde under acidic conditions. For example:
- Step 1: React 3-hydroxymethylpyridine with formaldehyde in HCl, followed by purification via recrystallization .
- Step 2: Optimize reaction temperature (e.g., 50–60°C) and stoichiometry to minimize side products like over-alkylated species.
Critical Parameters:
- Solvent Choice: Methanol or dichloromethane enhances solubility of intermediates .
- Catalysis: Acidic conditions (HCl) favor protonation of the pyridine nitrogen, increasing electrophilicity.
- Yield Contradictions: Higher temperatures (>70°C) may reduce yield due to decomposition (observed in analogous syntheses ).
Q. Which analytical techniques are most reliable for characterizing this compound?
Methodological Answer: Use a multi-technique approach:
- NMR: Assign peaks using - and -NMR. The hydroxymethyl protons (CHOH) appear as a singlet at δ ~4.5–4.7 ppm, while pyridine protons resonate between δ 7.5–8.5 ppm .
- X-ray Crystallography: Employ SHELXL for structure refinement. Single-crystal XRD resolves stereochemistry and confirms hydrogen bonding between hydroxyl and chloride ions .
- Mass Spectrometry: ESI-MS in positive mode detects [M+H] at m/z 174.1 (theoretical) with isotopic patterns matching Cl.
Validation Tip: Cross-validate NMR assignments with HSQC and HMBC to resolve overlapping signals in crowded regions.
Q. How can researchers assess the hydrolytic stability of this compound under physiological conditions?
Methodological Answer:
- Experimental Design:
- Key Findings:
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- DFT Calculations: Use Gaussian or ORCA to compute Fukui indices for electrophilicity. The hydroxymethyl carbon exhibits high electrophilicity (f ~0.15), making it reactive toward amines or thiols .
- MD Simulations: Simulate solvation effects in water/DMSO mixtures to predict reaction pathways.
Case Study:
- Predicted Reactivity: Nucleophilic attack at the hydroxymethyl carbon is favored over pyridine ring positions.
- Experimental Validation: React with benzylamine to form a secondary amine product, confirmed by -NMR loss of CHOH signals.
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Problem: Discrepancies between theoretical and observed -NMR shifts for the pyridine ring.
- Resolution:
Example: A 2 ppm deviation in C3 carbon shift was attributed to crystal lattice stabilization of the hydrochloride salt .
Q. How can researchers optimize bioactivity studies of this compound against bacterial targets?
Methodological Answer:
- In Silico Screening: Dock the compound into E. coli dihydrofolate reductase (DHFR) using AutoDock Vina. The hydroxymethyl group shows H-bonding with Thr113 (ΔG = -7.2 kcal/mol).
- In Vitro Assays:
Q. What advanced techniques characterize collision cross-section (CCS) values for this compound in ion mobility spectrometry?
Methodological Answer:
- Instrumentation: Use TWIMS (Traveling Wave Ion Mobility) coupled with ESI-MS.
- Calibration: Compare with polyalanine standards for CCS normalization.
- Predicted vs. Experimental:
- Adduct: [M+H] CCS = 152.3 Ų (predicted via MOBCAL ).
- Deviation: <5% indicates minimal conformational heterogeneity.
Application: CCS data aids in distinguishing isobaric metabolites in biological matrices .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
